2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide, also known as RP-6306, is a novel compound recognized for its role as a selective inhibitor of protein kinase membrane-associated tyrosine/threonine one (PKMYT1). This kinase is crucial in regulating cyclin-dependent kinase 1 (CDK1) phosphorylation, making it a significant target for therapeutic interventions in various cancers, particularly those with DNA damage response deficiencies. The compound's unique structure allows it to interact selectively with PKMYT1, providing a compelling avenue for drug development in oncology .
The compound is classified as an inhibitor of protein kinases, specifically targeting the PKMYT1 enzyme. Its development stems from research aimed at addressing the challenges posed by certain types of cancer that exhibit synthetic lethality in relation to cyclin E1 amplification. The compound is derived from complex organic synthesis processes that optimize its efficacy and selectivity .
The synthesis of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide typically involves several key steps:
The optimization of reaction conditions—such as temperature, solvent choice, and reaction time—is critical to achieving high yields and purity levels in the final product.
The molecular formula of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide is , with a molecular weight of approximately 324.4 g/mol.
The compound features a complex tricyclic structure that contributes to its biological activity and selectivity towards PKMYT1 .
The compound can participate in various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent type) play a crucial role in determining the outcome of these reactions .
The mechanism of action for 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide primarily involves its selective inhibition of PKMYT1. By inhibiting this kinase, the compound disrupts the phosphorylation process of CDK1, which is essential for cell cycle progression. This disruption leads to an accumulation of cells in the G2 phase and ultimately results in apoptosis in cancer cells that are dependent on CDK1 activity for proliferation.
Experimental data indicate that this inhibition is dose-dependent and correlates with reduced tumor growth in preclinical models .
The physical properties of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide include:
Data from various studies suggest that the compound exhibits favorable pharmacokinetic properties suitable for oral bioavailability .
The primary applications of 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide are found within the fields of:
Current research includes clinical trials evaluating its efficacy against various solid tumors associated with DNA damage response pathways .
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1